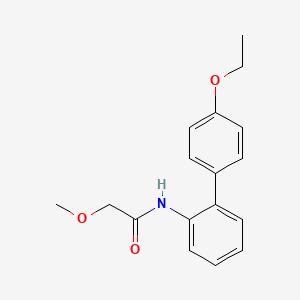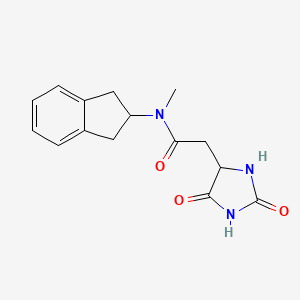
N-(4'-ethoxybiphenyl-2-yl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide is an organic compound that belongs to the class of biphenyl derivatives Biphenyl compounds are characterized by the presence of two benzene rings connected by a single bond This particular compound features an ethoxy group at the 4’ position of one benzene ring and a methoxyacetamide group at the 2 position of the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide typically involves a multi-step process. One common method is the Buchwald-Hartwig cross-coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The ethoxy group can be introduced through an etherification reaction, while the methoxyacetamide group can be added via an amide coupling reaction.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency and high yield This method uses a palladium catalyst and a boronic acid derivative to form the biphenyl core
Chemical Reactions Analysis
Types of Reactions
N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride, and an electrophile like a halogen or nitro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of biphenyl derivatives.
Scientific Research Applications
N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activity.
Mechanism of Action
The mechanism of action of N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amide group can form hydrogen bonds with active site residues, while the biphenyl core can engage in hydrophobic interactions. These interactions can lead to changes in enzyme activity or receptor signaling, resulting in various biological effects.
Comparison with Similar Compounds
N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide can be compared with other biphenyl derivatives, such as:
N,N-Bis(4’-hexyloxy-[1,1’-biphenyl]-4-yl)thiophen-2-amine: This compound features hexyloxy groups and a thiophene ring, which contribute to its unique electronic properties and applications in optoelectronics.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazan): This derivative contains formazan groups, making it useful in the development of dyes and pigments.
The uniqueness of N-(4’-ethoxybiphenyl-2-yl)-2-methoxyacetamide lies in its specific functional groups, which confer distinct chemical and biological properties. Its combination of ethoxy and methoxyacetamide groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-21-14-10-8-13(9-11-14)15-6-4-5-7-16(15)18-17(19)12-20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOFKWLEYCQQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[1-(isopropylsulfonyl)piperidin-4-yl]methyl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5942904.png)

![{5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-3-yl}acetic acid](/img/structure/B5942916.png)
![5-(hydroxymethyl)-2-methyl-4-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}methyl)pyridin-3-ol](/img/structure/B5942927.png)
![4-(3-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]methyl}benzyl)morpholine](/img/structure/B5942932.png)
![(4R)-4-amino-1-[(6-ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-N-methyl-L-prolinamide](/img/structure/B5942939.png)
![4-{[4-(4-benzyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5942945.png)
![2-phenyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5942948.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-3-yl]-2-methylpropanamide](/img/structure/B5942956.png)
![5-[1-(3-chloropyridin-2-yl)piperidin-4-yl]-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B5942966.png)
![1-(cyclopropylmethyl)-5-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B5942974.png)
![2-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5942989.png)
![4-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-9-methoxy-7-(2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5942997.png)
![(2S,4S)-4-amino-N-ethyl-1-[3-(oxazinan-2-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B5943012.png)
